2-Amino-5-(2-methoxy-3-pyridyl)-1,3,4-thiadiazole
Description
2-Amino-5-(2-methoxy-3-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a 2-methoxy-3-pyridyl group at position 5. The pyridyl moiety introduces nitrogen-based aromaticity, while the methoxy group enhances solubility and modulates electronic properties.
Properties
Molecular Formula |
C8H8N4OS |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
5-(2-methoxypyridin-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H8N4OS/c1-13-6-5(3-2-4-10-6)7-11-12-8(9)14-7/h2-4H,1H3,(H2,9,12) |
InChI Key |
MDDNLALBFCQCQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=N1)C2=NN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Method Overview
This classical approach involves reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives (such as acid chlorides or esters) in the presence of dehydrating agents like phosphorus pentachloride (PCl₅) or phosphoryl chloride (POCl₃). The process typically proceeds via the formation of acylthiosemicarbazide intermediates, which then cyclize to form the thiadiazole ring.
Reaction Conditions
- Reagents: Thiosemicarbazide, carboxylic acid (or derivatives), phosphorus pentachloride or phosphoryl chloride
- Solvent: Usually an inert solvent such as dry acetonitrile or benzene
- Temperature: Room temperature to moderate heating (80–90°C)
- Duration: 1–2 hours for initial reaction, followed by reflux for 4–6 hours for cyclization
- pH: Neutral to slightly basic during work-up, typically adjusted with sodium hydroxide
Mechanism
The reaction proceeds via acylation of thiosemicarbazide, followed by intramolecular cyclization facilitated by dehydration, leading to the formation of the 1,3,4-thiadiazole ring.
Research Data & Example
- A study detailed the synthesis of 5-aryl-1,3,4-thiadiazole-2-amine derivatives by initially reacting acid chlorides with thiosemicarbazide in the presence of POCl₃, followed by cyclization under reflux conditions at 80–90°C for about 1 hour. The subsequent work-up involved basification and recrystallization, yielding high-purity thiadiazole compounds with yields exceeding 90%.
Solid-Phase Reaction Using Phosphorus Pentachloride
Method Overview
This method, as described in patent literature, involves grinding thiosemicarbazide with carboxylic acids and phosphorus pentachloride in a dry reaction vessel at room temperature. The mixture is then allowed to stand, facilitating the formation of the thiadiazole core through a solid-phase reaction.
Reaction Conditions
- Reagents: Thiosemicarbazide, carboxylic acid, phosphorus pentachloride
- Temperature: Room temperature during grinding; no heating required
- pH: Adjusted post-reaction with alkaline solutions (e.g., sodium hydroxide) to neutralize residual acids
- Work-up: Filtration, washing, and recrystallization
Advantages
- Short reaction time
- Mild conditions
- High yields (>91%)
- Low toxicity of reagents
Research Data & Example
- A patent describes this method for synthesizing various 2-amino-5-substituted-1,3,4-thiadiazoles, including the compound of interest. The process involves grinding 1 mol of thiosemicarbazide with 1–1.2 mol of carboxylic acid and phosphorus pentachloride, followed by basification and recrystallization, which yields the desired product efficiently.
Synthesis via Cyclization of Thiosemicarbazide Derivatives with Phosphorus Oxychloride (POCl₃)
Method Overview
An alternative route involves reacting thiosemicarbazide with phosphorus oxychloride (POCl₃) and a carboxylic acid or its derivative under reflux conditions. This method is particularly suitable for synthesizing substituted thiadiazoles with various aromatic or heterocyclic groups, including pyridyl derivatives.
Reaction Conditions
- Reagents: Thiosemicarbazide, carboxylic acid or acid derivative, POCl₃
- Temperature: 80–90°C
- Duration: 1 hour of stirring followed by reflux for 4 hours
- Work-up: Quenching with water, basification, filtration, and recrystallization
Mechanism
The reaction involves initial formation of acylthiosemicarbazide, followed by intramolecular cyclization facilitated by POCl₃, resulting in the formation of the thiadiazole ring with concomitant elimination of HCl.
Research Data & Example
- A recent study synthesized 5-aryl-1,3,4-thiadiazole-2-amine derivatives using this approach, demonstrating the effectiveness of POCl₃ in promoting cyclization under mild conditions with high yields (over 90%).
Summary of Preparation Methods
| Method | Reagents | Conditions | Advantages | References |
|---|---|---|---|---|
| Classical Cyclization | Thiosemicarbazide + Carboxylic acid + PCl₅ or POCl₃ | Room temp to reflux (80–90°C), 1–6 hrs | High yield, well-established | , |
| Solid-Phase Grinding | Thiosemicarbazide + Carboxylic acid + PCl₅ | Room temperature grinding, standstill | Short reaction time, high yield, mild | |
| Reflux with POCl₃ | Thiosemicarbazide + Carboxylic acid + POCl₃ | 80–90°C, 1–4 hrs | Mild conditions, high efficiency |
Specific Considerations for the Pyridyl Derivative
For synthesizing the specific compound 2-Amino-5-(2-methoxy-3-pyridyl)-1,3,4-thiadiazole , the key is to select a suitable carboxylic acid precursor, such as 2-methoxy-3-pyridinecarboxylic acid or its derivatives. The synthesis involves:
- Reacting thiosemicarbazide with 2-methoxy-3-pyridinecarboxylic acid or its acid chloride.
- Employing either the solid-phase grinding method or refluxing with POCl₃.
- Post-reaction neutralization and recrystallization to purify the product.
This approach benefits from the mild reaction conditions and high yields demonstrated in the literature, making it suitable for complex heterocyclic derivatives.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-methoxy-3-pyridyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-1,3,4-thiadiazole derivatives exhibit a wide range of biological activities, making them potentially useful in medicinal chemistry . This class of compounds has attracted interest for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties . One specific compound, 2-Amino-5-(2-methoxy-3-pyridyl)-1,3,4-thiadiazole, is a chemical compound with a molecular weight of 208.24 .
Antimicrobial Activity
2-Amino-1,3,4-thiadiazole derivatives have demonstrated antimicrobial activity against various bacteria and fungi .
- Antibacterial Activity: Research has shown that 2-amino-disubstituted-1,3,4-thiadiazole compounds exhibit antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as gram-negative bacteria such as Salmonella sp. and Pseudomonas sp . The synthesized derivatives' antibacterial activity was determined using the disc diffusion method, with ofloxacin serving as a standard for comparison .
- Antimicrobial Properties: Derivatives possessing a 2-amino-1,3,4-thiadiazole moiety have demonstrated antimicrobial properties, suggesting they can be considered lead compounds for drug synthesis . Some have shown higher antimicrobial activity compared to standard drugs .
Anti-inflammatory and Analgesic Activity
2-Amino-disubstituted-1,3,4-thiadiazole compounds have been evaluated for anti-inflammatory and analgesic activities .
- Anti-inflammatory Activity: The anti-inflammatory activity of 2-amino-disubstituted-1,3,4-thiadiazole compounds was assessed using the carrageenan-induced rat paw edema method, with diclofenac sodium-30 as a standard drug .
- Analgesic Activity: The analgesic activity of 2-amino-5-disubstituted-1,3,4-thiadiazole derivatives was evaluated using the tail flick method, with aspirin as a standard drug .
Antiviral Activity
2-Amino-1,3,4-thiadiazole derivatives have been investigated for antiviral activity against several viruses .
- Inhibitory Potential: Studies on a series of 5-(pyridin-2-ylmethyl)-1,3,4-thiadiazol-2-amine derivatives suggest promising inhibitory potential, particularly those forming intermolecular hydrogen bonds and engaging in π–π interactions .
- Antiretroviral Activity: While some compounds showed lower inhibitory activity against HIV-1 replication compared to zidovudine, the structural orientation observed suggests potential antiretroviral activity .
Anticancer Activity
Thiadiazole derivatives, including 2-amino-1,3,4-thiadiazoles, have demonstrated anticancer properties .
- Cytotoxic Properties: Certain 1,3,4-thiadiazole derivatives have been identified as potential anticancer agents . Triazole-thiadiazole hybrids, in particular, have shown growth-inhibiting activities against tumor cell lines .
- Growth Inhibition: Research indicates that specific compounds with cyclopropyl substituents exhibit significant activity against leukemia cell lines .
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-methoxy-3-pyridyl)-1,3,4-thiadiazole varies depending on its application:
Medicinal Chemistry: It may inhibit specific enzymes or interact with DNA to exert its antimicrobial or anticancer effects.
Materials Science: The electronic properties of the compound are due to the conjugated system within the thiadiazole ring, which allows for electron transport.
Comparison with Similar Compounds
Comparison with Structural Analogues
2-Amino-5-(o-anisyl)-1,3,4-thiadiazole (Ortho-methoxyphenyl derivative)
- Structure : Benzene ring with a methoxy group in the ortho position.
- Activity : Exhibited herbicidal, insecticidal, and fungicidal properties in studies conducted by Cyanamid U.S.A. .
2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole
- Structure : Nitro group at the para position of the phenyl ring.
- Activity : Demonstrated antimicrobial and antioxidant efficacy in tetrazole derivatives. The nitro group’s electron-withdrawing nature enhances reactivity but may reduce metabolic stability .
- Key Difference : The nitro group increases oxidative stress in biological systems, whereas the methoxy-pyridyl group in the target compound may offer better pharmacokinetic profiles.
2-Amino-5-ethyl-1,3,4-thiadiazole (AET)
- Structure : Aliphatic ethyl substituent at position 5.
- Activity : Used in molecular modeling studies; conformational stability analyzed via DFT calculations. Lacks aromatic substituents, reducing π-π stacking interactions critical for binding to biological targets .
Fluorescence and Photophysical Properties
2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS)
- Structure : Ortho-hydroxyphenyl group.
- Properties : Exhibited dual fluorescence due to molecular aggregation and charge transfer facilitated by the –OH group. The effect was concentration-dependent and solvent-sensitive .
- Key Difference : The target compound’s methoxy-pyridyl group lacks hydroxyl protons, likely eliminating dual fluorescence but possibly enhancing stability in acidic environments.
2-Amino-5-phenyl-1,3,4-thiadiazole (TB)
Pharmacological Potential
Schiff Base Derivatives (e.g., 5-(4-methoxybenzyl)-N-(4-methylbenzylidene)-1,3,4-thiadiazol-2-amine)
- Structure : Functionalized with benzylidene groups via Schiff base reactions.
- Activity : Showed potent antibacterial activity against gram-negative bacteria, attributed to enhanced membrane penetration from hydrophobic substituents .
- Key Difference : The target compound’s pyridyl group may improve water solubility and target specificity compared to purely aromatic derivatives.
Anticancer Derivatives (VR24 and VR27)
- Structure: 2-Amino-5-(substituted)-1,3,4-thiadiazole condensed with aldehydes/ketones.
- Activity : VR24 and VR27 demonstrated significant efficacy against colon cancer cells, suggesting substituent-dependent modulation of apoptosis pathways .
- Key Difference: The pyridyl-methoxy group in the target compound could offer novel binding modes in kinase inhibition, a common anticancer mechanism.
Biological Activity
The compound 2-Amino-5-(2-methoxy-3-pyridyl)-1,3,4-thiadiazole is a member of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent based on recent research findings.
Chemical Structure and Properties
This compound features a thiadiazole ring substituted with an amino group and a methoxy-pyridine moiety. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Numerous studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds containing the 2-amino-1,3,4-thiadiazole moiety have shown promising results against various bacterial strains. In one study, derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antifungal Activity : The same derivatives have also been effective against fungal strains such as Aspergillus niger, demonstrating their broad-spectrum antimicrobial potential .
Anticancer Activity
The anticancer properties of this compound are noteworthy:
- Cell Proliferation Inhibition : Research has indicated that this compound can inhibit cell growth in various cancer cell lines. For example, it has shown GI50 values (the concentration required to inhibit cell growth by 50%) in the range of 0.74–10.0 μg/mL against human colon cancer (HCT116) and lung cancer (H460) cell lines .
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction via caspase activation pathways. Specifically, studies have shown that certain derivatives can significantly downregulate active caspase-3 levels compared to controls .
Anti-inflammatory Activity
The anti-inflammatory potential of thiadiazole derivatives has also been investigated:
- Cytokine Modulation : Some studies suggest that these compounds can modulate inflammatory cytokines and reduce tissue damage in models of renal ischemia/reperfusion injury. This effect is attributed to their ability to inhibit apoptosis pathways and reduce oxidative stress markers .
Research Findings Summary
The following table summarizes key research findings related to the biological activities of this compound:
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study conducted on a series of new thiadiazole derivatives showed enhanced antibacterial activity against multi-drug resistant strains .
- Cancer Treatment : In vitro studies demonstrated that specific derivatives could effectively inhibit the proliferation of breast cancer cells by inducing apoptosis through caspase activation mechanisms .
Q & A
What are the standard synthetic routes for 2-Amino-5-(2-methoxy-3-pyridyl)-1,3,4-thiadiazole, and how can reaction conditions be optimized for high yield?
Answer:
The synthesis typically involves cyclization of substituted aromatic hydrazines with carbon disulfide or thiosemicarbazide derivatives. For example, analogous compounds like 2-Amino-5-(4-fluoro-3-methoxyphenyl)-1,3,4-thiadiazole are synthesized via hydrazine-carbon disulfide reactions followed by cyclization in acidic conditions (e.g., POCl₃) . Optimization strategies include:
- Temperature control : Cyclization at 80–100°C improves ring formation efficiency.
- Catalyst use : POCl₃ enhances reaction rates and yields (>94% in some cases) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve purity .
Which spectroscopic and computational techniques are most effective for confirming the structure and purity of this thiadiazole derivative?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent-specific signals (e.g., methoxy protons at ~3.8 ppm, pyridyl carbons at 150–160 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ for C₈H₇N₅OS₂: calc. 253.02) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state structures .
- DFT calculations : Validates electronic properties (e.g., HOMO-LUMO gaps) and vibrational spectra (IR/Raman) against experimental data .
How can computational methods like DFT aid in predicting the reactivity and electronic properties of this compound?
Answer:
- Reactivity prediction : DFT calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the amino group exhibits high nucleophilicity, enabling functionalization .
- Solvent effects : Continuum solvation models (e.g., PCM) predict solubility and stability in aqueous or lipid environments .
- Docking studies : Molecular docking with targets like adenosine A₃ receptors reveals binding affinities and guides SAR modifications .
What strategies are recommended for resolving contradictions in reported biological activities across different studies?
Answer:
- Standardized assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and protocols (e.g., MIC for antimicrobial activity) to reduce variability .
- Metabolic stability tests : Evaluate cytochrome P450 interactions to differentiate intrinsic activity from metabolic artifacts .
- Structural validation : Confirm compound purity via HPLC and LC-MS to rule out impurities skewing bioactivity results .
How can structure-activity relationship (SAR) studies be designed to explore substituent effects on pharmacological activity?
Answer:
- Variation of substituents : Replace the 2-methoxy-3-pyridyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess impact on receptor binding .
- Bioisosteric replacements : Substitute the thiadiazole ring with triazoles or oxadiazoles to compare potency and selectivity .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., amino group) using 3D-QSAR models .
What experimental approaches are suitable for elucidating the mechanism of action of this compound in cancer or inflammation models?
Answer:
- Receptor profiling : Radioligand binding assays (e.g., adenosine A₃ receptor displacement) quantify target engagement .
- Pathway analysis : Western blotting or ELISA measures downstream signaling (e.g., NF-κB inhibition in inflammation) .
- In vivo models : Use xenograft mice for antitumor efficacy or LPS-induced inflammation models to validate therapeutic potential .
How can researchers address the compound’s stability challenges in aqueous or biological matrices?
Answer:
- Degradation studies : Monitor hydrolytic stability via HPLC at physiological pH (7.4) and temperature (37°C) .
- Prodrug design : Mask reactive groups (e.g., amino) with acetyl or PEGylated moieties to enhance plasma stability .
- Lyophilization : Formulate as lyophilized powders to prevent hydrolysis during storage .
What are the best practices for validating the antimicrobial activity of this compound against drug-resistant pathogens?
Answer:
- Panel selection : Test against ESKAPE pathogens (e.g., MRSA, Acinetobacter baumannii) using broth microdilution (CLSI guidelines) .
- Synergy studies : Combine with β-lactams or fluoroquinolones to assess additive/synergistic effects via checkerboard assays .
- Resistance induction : Serial passage experiments over 20+ generations evaluate resistance development risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
